4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate
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Overview
Description
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a trifluoromethanesulfonate group attached to an indole core
Preparation Methods
The synthesis of 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate typically involves multiple steps. One common synthetic route includes the bromination of an indole derivative followed by the introduction of the trifluoroethyl group. The final step involves the addition of the trifluoromethanesulfonate group under specific reaction conditions. Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Chemical Reactions Analysis
4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-bromo-1-(2,2,2-trifluoroethyl)-1H-indol-2-yl trifluoromethanesulfonate exerts its effects depends on its interaction with molecular targets. The trifluoroethyl and trifluoromethanesulfonate groups can influence the compound’s reactivity and binding properties, affecting various pathways and targets within a biological system.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with different substituents. For example:
- 4-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- 4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity
Properties
Molecular Formula |
C11H6BrF6NO3S |
---|---|
Molecular Weight |
426.13 g/mol |
IUPAC Name |
[4-bromo-1-(2,2,2-trifluoroethyl)indol-2-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C11H6BrF6NO3S/c12-7-2-1-3-8-6(7)4-9(19(8)5-10(13,14)15)22-23(20,21)11(16,17)18/h1-4H,5H2 |
InChI Key |
LCRYYHZBEUQVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N2CC(F)(F)F)OS(=O)(=O)C(F)(F)F)C(=C1)Br |
Origin of Product |
United States |
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